molecular formula C17H14ClN3O3 B2697638 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 933239-00-0

1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2697638
CAS No.: 933239-00-0
M. Wt: 343.77
InChI Key: FECFDDFBZPYXSP-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its complex structure includes a chlorobenzyl group, a methylisoxazolyl group, and a dihydropyridine carboxamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 2-chlorobenzyl intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

    Synthesis of the 5-methylisoxazol-3-yl intermediate: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling of intermediates: The final step involves coupling the 2-chlorobenzyl intermediate with the 5-methylisoxazol-3-yl intermediate in the presence of a suitable catalyst and under specific reaction conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.

    Industry: It can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.

    Signal transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    1-(2-chlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-11-9-15(20-24-11)19-16(22)13-6-4-8-21(17(13)23)10-12-5-2-3-7-14(12)18/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECFDDFBZPYXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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